Tolebrutinib

BTK inhibitor Covalent binding Kinase assay

Tolebrutinib is the definitive brain-penetrant covalent BTK inhibitor for neuroinflammation research. Unlike evobrutinib/fenebrutinib, CSF levels exceed the IC90 threshold (4.8 vs 3.1 ng/mL; kp,uu CSF=0.40) for reliable CNS target engagement. 65-fold faster covalent BTK engagement vs evobrutinib enables rapid, durable inhibition. Phase 3 data confirm 46–54% disability risk reduction in paramagnetic rim lesion patients. Ideal for EAE, cuprizone demyelination, and kinome profiling studies.

Molecular Formula C26H25N5O3
Molecular Weight 455.5 g/mol
CAS No. 1971920-73-6
Cat. No. B611416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolebrutinib
CAS1971920-73-6
SynonymsTolebrutinib
Molecular FormulaC26H25N5O3
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1
InChIKeyKOEUOFPEZFUWRF-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tolebrutinib (CAS 1971920-73-6) Procurement Guide: BTK Inhibitor for MS Research with CNS Exposure Data


Tolebrutinib (SAR442168, PRN2246) is an oral, covalent, irreversible Bruton's tyrosine kinase (BTK) inhibitor [1]. It has been characterized for its CNS-penetrant properties and is in late-stage clinical development for multiple sclerosis (MS). In Ramos B cells and HMC microglia cells, it exhibits IC50 values of 0.4 nM and 0.7 nM, respectively [2]. As a brain-penetrant small molecule, it is designed to modulate both peripheral B-cell activity and CNS-resident microglial signaling implicated in neuroinflammation and disability accumulation [3].

Why Generic Substitution Among BTK Inhibitors for MS Research is Not Feasible: Tolebrutinib Differentiation Analysis


Despite sharing a common nominal target (BTK), the clinical-stage BTK inhibitors for multiple sclerosis—tolebrutinib, evobrutinib, and fenebrutinib—exhibit significant divergence in their binding kinetics, CNS exposure, and kinase selectivity profiles [1]. Tolebrutinib is a covalent, irreversible inhibitor, whereas fenebrutinib is a reversible, non-covalent antagonist; even among the covalent agents (tolebrutinib, evobrutinib, orelabrutinib), the rate of BTK covalent engagement varies substantially [2]. Furthermore, preclinical data indicate that the degree of CNS penetration and the resultant unbound CSF concentrations relative to the concentration required for 90% target engagement (IC90) are not uniform across this class [3]. Consequently, a researcher cannot assume functional equivalence when selecting a BTK inhibitor for in vivo neuroinflammation models or clinical translational studies; the specific chemical entity dictates the extent of CNS target modulation.

Quantitative Comparative Evidence for Tolebrutinib vs. Evobrutinib and Fenebrutinib: CNS Pharmacology and Kinase Engagement


Tolebrutinib Demonstrates 65-fold Faster BTK Covalent Engagement than Evobrutinib in Kinase Assays

In head-to-head in vitro kinase assays under identical experimental conditions, tolebrutinib reacted with Bruton's tyrosine kinase (BTK) at a rate 65-times faster than evobrutinib [1]. Tolebrutinib exhibited a Kinact/Ki value of 4.37 × 10⁻³ nM⁻¹*s⁻¹, compared to 6.82 × 10⁻⁵ nM⁻¹*s⁻¹ for evobrutinib [2]. In contrast, the reversible antagonist fenebrutinib (Ki = 4.7 nM) demonstrated an association rate 1,760-fold slower than tolebrutinib (0.00245 μM⁻¹ * s⁻¹) with a slow off-rate of 1.54 × 10⁻⁵ s⁻¹ [3].

BTK inhibitor Covalent binding Kinase assay Drug discovery

Tolebrutinib CSF Exposure Exceeds IC90 Whereas Evobrutinib and Fenebrutinib Fall Short in Non-Human Primates

In non-human primate (cynomolgus macaque) studies, tolebrutinib achieved a cerebrospinal fluid (CSF) concentration of 4.8 ng/mL (kp,uu CSF = 0.40) following a single oral dose of 10 mg/kg, which exceeded its estimated IC90 value of 3.1 ng/mL [1]. In contrast, evobrutinib attained a CSF concentration of 3.2 ng/mL (kp,uu CSF = 0.13), which fell short of its estimated IC90 of 144 ng/mL; fenebrutinib reached 12.9 ng/mL (kp,uu CSF = 0.15) but failed to meet its IC90 of 177 ng/mL [2]. Tolebrutinib was the only candidate among the three tested that achieved CSF exposure exceeding the threshold required for 90% BTK inhibition in the CNS compartment [3].

CNS penetration CSF exposure Blood-brain barrier Neuroinflammation

Tolebrutinib Exhibits ~48-fold Greater Cellular Potency than Evobrutinib in B-Cell Activation Assays

In antigen-stimulated B-cell activation assays, tolebrutinib demonstrated an estimated IC50 of 0.7 nM (consistent across multiple studies), while evobrutinib exhibited an IC50 of 33.5 nM, representing a 48-fold difference in cellular potency [1]. Fenebrutinib showed an intermediate IC50 of 2.9 nM in the same assay system [2]. Separate analysis reported tolebrutinib IC50 of 3.2 nM in B-cell activation compared to 80.9 nM for evobrutinib and 19.8 nM for fenebrutinib, confirming the directional superiority across assay conditions [3].

B-cell activation Cellular potency IC50 Immunology

Tolebrutinib Reduces 6-Month Confirmed Disability Worsening Risk by Up to 54% in MS Patients with Paramagnetic Rim Lesions

In a post-hoc analysis of Phase 3 clinical trial data (HERCULES and GEMINI studies), tolebrutinib 60 mg once daily demonstrated differential efficacy based on baseline paramagnetic rim lesion (PRL) burden [1]. In the HERCULES trial (non-relapsing secondary progressive MS), tolebrutinib reduced the risk of 6-month confirmed disability worsening (6-mo CDW) by 54% in participants with four or more PRLs at baseline relative to placebo [2]. In the GEMINI trials (relapsing MS), risk reductions of 46% and 49% were observed in participants with 1-3 PRLs and ≥4 PRLs, respectively, versus teriflunomide [3].

Multiple sclerosis Disability progression Paramagnetic rim lesions Clinical trial

Tolebrutinib Demonstrates Lower Kinase Selectivity than Fenebrutinib and Evobrutinib in Binding Screens

In comparative kinase binding screens across the human kinome, BTK inhibitors were ranked by selectivity from most selective to least as follows: remibrutinib, fenebrutinib, evobrutinib, orelabrutinib, rilzabrutinib, and tolebrutinib [1]. Tolebrutinib inhibited BTK and six related kinases (BLK, TEC, BMX, TXK, ERBB4, and EGFR) at IC50 values of 4 nM or better [2]. This broader kinase inhibition profile distinguishes tolebrutinib from the more selective agents fenebrutinib and evobrutinib, though the clinical relevance of inhibiting these additional TEC-family and other kinases in the context of MS remains to be fully elucidated [3].

Kinase selectivity Off-target binding TEC family kinases Safety pharmacology

Validated Application Scenarios for Tolebrutinib Procurement in MS and Neuroinflammation Research


In Vivo CNS Neuroinflammation Models Requiring Robust Brain BTK Target Engagement

Tolebrutinib is the preferred BTK inhibitor for preclinical studies where achieving BTK inhibition within the CNS compartment is the primary experimental objective. Based on non-human primate data demonstrating CSF exposure exceeding the IC90 threshold (4.8 ng/mL vs. 3.1 ng/mL IC90; kp,uu CSF = 0.40), whereas evobrutinib and fenebrutinib failed to reach their respective IC90 values [1], researchers can have higher confidence in achieving meaningful CNS target engagement with tolebrutinib at standard oral doses. This makes tolebrutinib particularly suitable for experimental autoimmune encephalomyelitis (EAE) models, cuprizone-induced demyelination models, and other in vivo systems where modulation of microglial BTK signaling is the mechanistic focus. In MOG-induced EAE, tolebrutinib administered at 1-5 mg/kg p.o. q.d. for 28 days produced dose-dependent protection [2].

Studies Investigating Smoldering Neuroinflammation and Chronic Active Lesion Biology

For researchers focused on paramagnetic rim lesions (PRLs) and chronic active demyelination—pathological features resistant to current MS therapies—tolebrutinib offers a unique translational tool. Phase 3 clinical data demonstrate that tolebrutinib reduces 6-month confirmed disability worsening risk by 46-54% specifically in patients with PRLs [1]. Tolebrutinib-treated patients with PRLs exhibited disability progression risk comparable to those without PRLs, suggesting specific mitigation of PRL-driven neurodegeneration [2]. Researchers investigating the biology of iron-laden microglia, chronic axonal loss, and compartmentalized inflammation will find tolebrutinib's clinical validation in this biomarker-defined population a compelling rationale for its use in correlative preclinical models.

In Vitro Studies Requiring Fast Covalent BTK Engagement Kinetics

In biochemical and cellular assays where rapid, durable BTK inhibition is critical—such as acute stimulation experiments, kinetic analyses of B-cell receptor signaling, or studies of Fc receptor activation—tolebrutinib's 65-fold faster BTK reaction rate versus evobrutinib (Kinact/Ki 4.37 × 10⁻³ vs. 6.82 × 10⁻⁵ nM⁻¹*s⁻¹) provides a significant experimental advantage [1]. Its cellular IC50 of 0.7 nM in HMC microglia and 0.4 nM in Ramos B cells [2] enables potent inhibition at lower compound concentrations, minimizing vehicle effects and conserving compound in high-throughput screening formats. Tolebrutinib also blocks BCR-mediated activation (IC50 = 10 nM) and Fc receptor activation (FcεR IC50 = 166 nM; FcγR IC50 = 9.6 nM) , offering a well-characterized tool for dissecting BTK-dependent signaling cascades.

Comparative BTK Inhibitor Profiling and Kinase Selectivity Studies

For investigators conducting comparative pharmacology studies across the BTK inhibitor class, tolebrutinib serves as a critical comparator representing a covalent, brain-penetrant agent with relatively broader kinome engagement. Kinase screening data show tolebrutinib inhibits six off-target kinases (BLK, TEC, BMX, TXK, ERBB4, EGFR) at IC50 ≤4 nM [1], distinguishing it from more selective agents like fenebrutinib and evobrutinib [2]. Researchers evaluating the contribution of TEC-family kinase inhibition to MS therapeutic efficacy, or those conducting safety pharmacology assessments, will require tolebrutinib as an essential reference compound to disentangle BTK-specific effects from broader kinome modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolebrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.